molecular formula C9H6F2N4O3S B13136241 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid CAS No. 67027-18-3

3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid

Cat. No.: B13136241
CAS No.: 67027-18-3
M. Wt: 288.23 g/mol
InChI Key: DGUFAFFRGZKNHB-UHFFFAOYSA-N
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Description

3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. The presence of fluorine atoms in the triazine ring enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid typically involves the reaction of 4,6-difluoro-1,3,5-triazine with an appropriate amine and benzenesulfonic acid. One common method is the nucleophilic substitution reaction where the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine are sequentially replaced by fluorine atoms and then by the amino group from benzenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, which facilitate the substitution reactions and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazines, sulfonamides, and various aromatic derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid involves its interaction with various molecular targets. The fluorine atoms in the triazine ring enhance its binding affinity to specific enzymes and receptors, leading to inhibition or activation of certain biochemical pathways. The compound can also form stable complexes with metal ions, which can further modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Difluoro-1,3,5-triazin-2-amine
  • 2,4-Difluoro-6-amino-1,3,5-triazine
  • 2,4,6-Trifluoro-1,3,5-triazine

Uniqueness

Compared to other similar compounds, 3-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is unique due to the presence of the benzenesulfonic acid moiety, which enhances its solubility and reactivity. This makes it particularly useful in applications where high solubility and reactivity are required .

Properties

CAS No.

67027-18-3

Molecular Formula

C9H6F2N4O3S

Molecular Weight

288.23 g/mol

IUPAC Name

3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid

InChI

InChI=1S/C9H6F2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-2-1-3-6(4-5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15)

InChI Key

DGUFAFFRGZKNHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)F)F

Origin of Product

United States

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